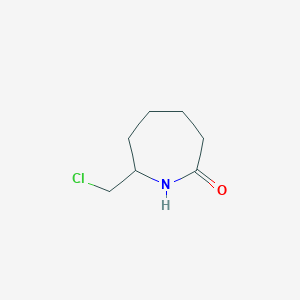

7-(Chloromethyl)azepan-2-one

Description

Properties

IUPAC Name |

7-(chloromethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-7(10)9-6/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXGDUYWCDNTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthetic and Application Profiling of 7-Chloromethyl-Hexahydro-2H-Azepin-2-One (CAS: 1315365-66-2)

Executive Summary

In the realm of medicinal chemistry and advanced polymer synthesis, functionalized azepanes (seven-membered saturated heterocycles) serve as privileged scaffolds. Among these, 7-chloromethyl-hexahydro-2H-azepin-2-one (also known as 7-(chloromethyl)azepan-2-one, CAS:) represents a highly versatile, bifunctional building block. Unlike its unfunctionalized parent compound, caprolactam, this derivative features a reactive primary alkyl chloride handle precisely positioned adjacent to the lactam nitrogen.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, and downstream functionalization strategies for this compound. It is designed for process chemists and drug discovery scientists who require rigorous, self-validating protocols for incorporating this scaffold into complex molecular architectures.

Physicochemical Profiling & Structural Dynamics

The strategic placement of the chloromethyl group at the C7 position introduces a chiral center and significantly alters the conformational landscape of the azepane ring.

While N-chloromethyllactams exhibit significant p,σ*-conjugation that polarizes the C-Cl bond [1], the 7-chloromethyl derivative isolates this effect. The lone pair on the nitrogen is fully engaged in amide resonance with the C2 carbonyl, severely restricting its ability to participate in neighboring group participation (NGP) with the C7 chloromethyl group. This electronic isolation ensures that the C7-chloromethyl handle behaves as a classical primary alkyl halide, making it highly amenable to intermolecular SN2 displacements without the competing formation of aziridinium intermediates.

Quantitative Data Summary

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1315365-66-2 |

| Molecular Formula | C₇H₁₂ClNO |

| Molecular Weight | 161.63 g/mol |

| Monoisotopic Mass | 161.0607 Da |

| Topological Polar Surface Area (TPSA) | 29.1 Ų |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 1 (C=O) |

| Rotatable Bonds | 1 |

Mechanistic Process Chemistry: De Novo Synthesis

Direct functionalization of caprolactam at the C7 position is electronically disfavored because the C3 position is the highly reactive, enolizable alpha-carbon. Therefore, the synthesis of this compound requires pre-functionalization of a six-membered ring prior to ring expansion. The most robust industrial and laboratory-scale approach is the Beckmann Rearrangement of 2-(chloromethyl)cyclohexan-1-one oxime.

Figure 1: De novo synthetic workflow for this compound via Beckmann rearrangement.

Experimental Protocol: Self-Validating Synthesis

The following methodology details the conversion of the oxime intermediate to the final lactam.

Causality in Reagent Selection: Traditional Beckmann reagents (e.g., oleum, PCl₅) are excessively harsh and can induce elimination of the primary chloride. We utilize Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) as a mild, self-propagating catalyst [2]. It activates the oxime hydroxyl group for migration without compromising the integrity of the chloromethyl handle.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)cyclohexan-1-one oxime (16.1 g, 100 mmol) and anhydrous acetonitrile (100 mL) under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add cyanuric chloride (0.92 g, 5.0 mmol, 0.05 eq) and anhydrous ZnCl₂ (0.68 g, 5.0 mmol, 0.05 eq).

-

Thermal Activation: Remove the ice bath and heat the mixture to reflux (approx. 82 °C) for 4 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting oxime (Rf ~ 0.6) will be consumed, yielding a new, more polar spot (Rf ~ 0.4) corresponding to the lactam.

-

Quench and Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the catalytic acid generated during the cycle. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes).

Quality Control & Validation

To ensure the integrity of the synthesized batch, validate against the following analytical markers:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic multiplet of the C7 methine proton at δ 3.55 ppm and the diastereotopic protons of the -CH₂Cl group appearing as two distinct doublets of doublets at δ 3.65 and 3.78 ppm . A broad singlet for the lactam NH should appear near δ 6.0 ppm .

-

LC-MS (ESI+): Confirm the monoisotopic mass with an [M+H]⁺ peak at m/z 162.1 .

Downstream Applications in Drug Discovery

The primary utility of this compound lies in its capacity to serve as an electrophilic hub. Because the lactam nitrogen's nucleophilicity is suppressed by amide resonance, the chloromethyl group can undergo clean SN2 displacements with various nucleophiles (azides, amines, alkoxides, and thiolates) [3].

This allows medicinal chemists to rapidly generate libraries of 7-substituted azepanes. These functionalized rings are frequently utilized as conformational constraints in peptidomimetics or as transition-state isosteres in the development of protease and kinase inhibitors.

Figure 2: Downstream SN2 functionalization pathways of the 7-chloromethyl handle.

References

-

Feshin, V. P., & Feshina, E. V. (2008). Structure of N-chloromethyllactams and features of the interaction of atoms in them as a result of ab initio calculations. Chemistry of Heterocyclic Compounds, 44, 1250-1254. URL:[Link]

An In-depth Technical Guide to Chloromethylated Derivatives of ε-Caprolactam

Introduction

For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. The term "epsilon-chloromethyl caprolactam" presents an ambiguity as it is not a standard chemical name and does not uniquely identify a specific molecular structure. This guide aims to deconstruct this nomenclature, propose the most plausible chemical identities, and provide a comprehensive technical overview of their synthesis, properties, and potential applications. By grounding our discussion in established chemical principles and citing authoritative sources, we will navigate the chemistry of these intriguing, yet sparsely documented, compounds.

The core structure is ε-caprolactam, a seven-membered cyclic amide that is a crucial monomer for the production of Nylon-6.[1][2] The introduction of a reactive chloromethyl (-CH2Cl) group onto this scaffold has the potential to create valuable intermediates for further chemical modification, a common strategy in the development of novel pharmaceuticals and functionalized materials.

Nomenclature and Synonym Clarification: Decoding "Epsilon-chloromethyl caprolactam"

The name "epsilon-chloromethyl caprolactam" is imprecise because the designation "epsilon" (ε) in the context of caprolactam refers to the sixth carbon in the chain of the parent amino acid (6-aminohexanoic acid) from which it is derived, and this carbon is part of the lactam ring. The IUPAC name for ε-caprolactam is azepan-2-one .[3][4]

The term "chloromethyl" indicates a -CH2Cl substituent. The ambiguity arises from the unspecified location of this group on the azepan-2-one ring. There are several possible isomers, each with a unique and systematic IUPAC name. The most likely intended compound, given the common reactivity of the alpha-carbon to the carbonyl group in lactams, is where the substitution occurs at the 3-position.

Below is a table of plausible isomers for "chloromethyl caprolactam" and their corresponding systematic names.

| Common Name (Positional Isomer) | IUPAC Name | Molecular Formula |

| 3-(Chloromethyl)caprolactam | 3-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |

| N-(Chloromethyl)caprolactam | 1-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |

| 4-(Chloromethyl)caprolactam | 4-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |

| 5-(Chloromethyl)caprolactam | 5-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |

| 6-(Chloromethyl)caprolactam | 6-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |

| 7-(Chloromethyl)caprolactam | 7-(Chloromethyl)azepan-2-one | C₇H₁₂ClNO |

This guide will primarily focus on 3-(chloromethyl)azepan-2-one as the most probable subject of inquiry due to the synthetic accessibility of the C-3 position. We will also briefly discuss the N-substituted isomer, 1-(chloromethyl)azepan-2-one .

Figure 1: Plausible isomeric structures for "chloromethyl caprolactam".

Synthesis of Chloromethylated Caprolactam Derivatives

Synthesis of 3-(Chloromethyl)azepan-2-one

A likely approach to introduce a chloromethyl group at the C-3 position of caprolactam involves the alpha-functionalization of the lactam.

Proposed Synthetic Pathway:

-

N-Protection: The first step would involve the protection of the nitrogen atom of ε-caprolactam to prevent side reactions. Common protecting groups for lactams include benzyl (Bn) or tert-butoxycarbonyl (Boc) groups.

-

Alpha-Hydroxymethylation: The N-protected caprolactam can then be treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate can then react with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to introduce a hydroxymethyl group at the C-3 position.

-

Chlorination: The resulting 3-(hydroxymethyl)azepan-2-one derivative can then be converted to the desired 3-(chloromethyl)azepan-2-one. This can be achieved using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

-

N-Deprotection: The final step would be the removal of the N-protecting group to yield 3-(chloromethyl)azepan-2-one.

Figure 2: Proposed synthetic workflow for 3-(chloromethyl)azepan-2-one.

Synthesis of 1-(Chloromethyl)azepan-2-one

The N-chloromethylated derivative is more straightforward to synthesize. This can be achieved by the reaction of ε-caprolactam with formaldehyde and hydrogen chloride, a process analogous to the chloromethylation of amides.

Experimental Protocol (Hypothetical):

-

To a solution of ε-caprolactam (1 equivalent) in a suitable solvent (e.g., dichloromethane), add paraformaldehyde (1.2 equivalents).

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Reactivity

While specific experimental data for 3-(chloromethyl)azepan-2-one is lacking, we can predict its properties and reactivity based on its structure.

| Property | Predicted Value / Characteristic |

| Molecular Weight | 161.63 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Reactivity | The chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution reactions. This makes it a useful handle for introducing a variety of functional groups. The lactam ring can undergo hydrolysis under acidic or basic conditions. |

The presence of the chloromethyl group makes these compounds valuable intermediates. The chlorine atom can be readily displaced by a wide range of nucleophiles, including:

-

Amines: to form aminomethyl derivatives.

-

Thiols: to form thiomethyl ethers.

-

Cyanide: to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

-

Azide: to form an azidomethyl derivative, a precursor for amines via reduction or for triazoles via click chemistry.

This reactivity is of significant interest in drug discovery for the synthesis of compound libraries and in materials science for the functionalization of polymers.

Potential Applications in Research and Drug Development

The chloromethylated derivatives of caprolactam, particularly 3-(chloromethyl)azepan-2-one, can serve as versatile building blocks in medicinal chemistry and drug development.

-

Scaffold for Library Synthesis: The reactive chloromethyl group allows for the rapid diversification of the caprolactam scaffold, enabling the synthesis of a large number of analogs for structure-activity relationship (SAR) studies.

-

Linker for Prodrugs: The chloromethyl group can be used to attach a drug molecule to the caprolactam moiety, potentially improving its pharmacokinetic properties. Peptide chloromethyl esters are known to be useful in prodrug synthesis.[5][6]

-

Precursors to Bioactive Molecules: The azepane ring is a privileged scaffold found in many biologically active compounds.[7] Functionalized azepan-2-ones can serve as key intermediates in the synthesis of more complex drug candidates. For instance, related chloromethylated beta-lactams have been investigated as β-lactamase inhibitors.[8]

Conclusion

While the term "epsilon-chloromethyl caprolactam" is not a standard chemical identifier, this guide has elucidated the most probable chemical structures it could represent, with a focus on 3-(chloromethyl)azepan-2-one. We have outlined plausible synthetic strategies, predicted key physicochemical properties, and discussed the potential applications of these compounds in research and development. The reactive nature of the chloromethyl group makes these derivatives of ε-caprolactam valuable, yet underexplored, building blocks for the synthesis of novel molecules with potential applications in medicine and materials science. Further experimental investigation is warranted to fully characterize these compounds and unlock their synthetic potential.

References

- Lu, X.; et al. A novel synthesis of α-chloromethylene-β-chloromethyl-γ-lactams.

- Gottstein, W. J., et al. (1981). Synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide. Journal of Medicinal Chemistry, 24(12), 1531–1534.

- Gul, H. I., et al. (2016). The Synthesis of Some β-lactams and Investigation of Their Metal-Chelating Activity, Carbonic Anhydrase and Acetylcholinesterase Inhibition Profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 79–88.

- PubChem. (n.d.). alpha-Chloromethylene-gamma-butyrolactam.

- Wikipedia. (2024). Caprolactam.

- Encyclopedia.pub. (2020). Synthesis of β-Lactams.

- Cheméo. (n.d.). Chemical Properties of Gamma-chloromethyl-gamma-butyrolactone (CAS 39928-72-8).

- PubChem. (n.d.). Caprolactam.

- KROHNE. (n.d.). Caprolactam production in the organic chemical process.

- BenchChem. (n.d.). Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules.

- MilliporeSigma. (n.d.). L-(−)-α-Amino-ε-caprolactam hydrochloride.

- Ishii, Y., et al. (2003). Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. Green Chemistry, 5, 403-405.

- PubChem. (n.d.). L-alpha-Amino-epsilon-caprolactam hydrochloride.

- National Institute of Standards and Technology. (n.d.). Caprolactam. NIST Chemistry WebBook.

- U.S. Environmental Protection Agency. (n.d.). Caprolactam.

- Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2).

- StudyGuides.com. (n.d.). Caprolactam (Chemical) – Study Guide.

- MilliporeSigma. (n.d.). L-(−)-α-Amino-ε-caprolactam.

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2001). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.

- Gomes, P., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.

- Taylor & Francis. (n.d.). Caprolactam – Knowledge and References.

- Simple English Wikipedia. (n.d.). Caprolactam.

- aapptec, LLC. (n.d.). Peptide Synthesis Handbook.

- Scilit. (n.d.). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.

- Japan Chemical Industry Association. (2012). Product Safety Summary for ε-Caprolactam.

- ChemicalBook. (n.d.). CAPROLACTAM.

- FooDB. (2022). Showing Compound Caprolactam (FDB009075).

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Caprolactam [webbook.nist.gov]

- 5. krohne.com [krohne.com]

- 6. scilit.com [scilit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Regioisomerism in Caprolactam Derivatives: A Technical Guide to 3-Chloromethyl vs. 7-Chloromethyl Azepan-2-one

As drug discovery and advanced polymer sciences evolve, the demand for highly functionalized, conformationally constrained aliphatic rings has surged. Caprolactam (azepan-2-one)[1] serves as a privileged 7-membered heterocyclic scaffold. The introduction of a chloromethyl (-CH₂Cl) group onto this ring dramatically alters its physicochemical properties and synthetic utility.

This whitepaper provides an in-depth comparative analysis of two critical regioisomers: 3-chloromethyl azepan-2-one (alpha-substituted) and 7-chloromethyl azepan-2-one (epsilon-substituted). By understanding their structural divergence, mechanistic origins, and orthogonal reactivity profiles, researchers can rationally deploy these building blocks in complex synthetic workflows.

Mechanistic Divergence: The Beckmann Rearrangement

The synthesis of substituted azepan-2-ones fundamentally relies on the Beckmann rearrangement of substituted cyclohexanone oximes[2]. The regiochemical outcome is not random; it is strictly dictated by the stereochemistry of the intermediate oxime.

When 2-chloromethylcyclohexanone is treated with hydroxylamine, it yields a mixture of (E)- and (Z)-oximes. The Beckmann rearrangement proceeds via the stereospecific anti-periplanar migration of the carbon-carbon bond relative to the leaving hydroxyl group.

-

(Z)-Oxime Pathway : The hydroxyl group is syn to the chloromethyl-substituted carbon (C2). Consequently, the unsubstituted C6–C1 bond is anti to the leaving group and migrates. The nitrogen atom inserts between C1 and C6, placing the chloromethyl group at the alpha position (C3) of the resulting lactam. This yields 3-chloromethyl azepan-2-one .

-

(E)-Oxime Pathway : The hydroxyl group is anti to the C2 carbon. The substituted C2–C1 bond migrates, and nitrogen inserts between C1 and C2. This places the chloromethyl group adjacent to the nitrogen (C7), yielding 7-chloromethyl azepan-2-one .

Mechanistic pathway of the stereospecific Beckmann rearrangement yielding distinct regioisomers.

Orthogonal Reactivity Profiles

The spatial positioning of the chloromethyl group dictates entirely different reaction trajectories for the two isomers.

3-Chloromethyl azepan-2-one (Alpha-Position)

Located at the C3 position, the chloromethyl group is adjacent to the carbonyl moiety.

-

Enhanced Electrophilicity : The adjacent carbonyl

-system stabilizes the transition state during nucleophilic attack, making the -CH₂Cl group highly reactive toward intermolecular -

C-H Acidity : The protons at C3 are acidic (

). Strong bases can generate an enolate, allowing for further functionalization or base-catalyzed elimination to form an exocyclic double bond (3-methyleneazepan-2-one).

7-Chloromethyl azepan-2-one (Epsilon-Position)

Located at the C7 position, the chloromethyl group is adjacent to the secondary amide nitrogen.

-

Intramolecular Bicyclization : The defining feature of this isomer is its propensity for intramolecular cyclization. Deprotonation of the amide nitrogen (using NaH or KHMDS) generates a strong internal nucleophile that rapidly attacks the adjacent C7-chloromethyl group. This forms a highly strained, fused aziridine-azepane system (1-azabicyclo[5.1.0]octan-2-one).

-

Steric Hindrance : Intermolecular

reactions at this position are significantly slower compared to the C3 isomer due to the steric bulk of the puckered azepane ring and the proximity of the nitrogen lone pair.

Quantitative Data Summary

| Property | 3-Chloromethyl azepan-2-one | 7-Chloromethyl azepan-2-one |

| Substitution Position | C3 (Alpha to Carbonyl) | C7 (Epsilon to Carbonyl / Alpha to Nitrogen) |

| Precursor Oxime | (Z)-2-chloromethylcyclohexanone oxime | (E)-2-chloromethylcyclohexanone oxime |

| Primary Reactivity | Intermolecular | Intramolecular N-alkylation (Bicyclization) |

| HMBC NMR Signature | Strong ³J coupling from -CH₂Cl to C=O | No coupling from -CH₂Cl to C=O (5 bonds away) |

Experimental Methodology: Synthesis & Isolation

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to confirm causality and structural fidelity.

Experimental workflow for the synthesis, rearrangement, and isolation of caprolactam regioisomers.

Step 1: Oximation

-

Dissolve 2-chloromethylcyclohexanone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to buffer the solution to pH 4-5.

-

Stir at 80°C for 2 hours.

-

Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 4:1). The complete consumption of the ketone spot confirms oxime formation.

Step 2: Beckmann Rearrangement

-

Isolate the crude E/Z oxime mixture and dissolve in anhydrous acetonitrile.

-

Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) and a catalytic amount of base. Reflux at 100°C for 4 hours.

-

Causality : TsCl converts the oxime hydroxyl into a superior tosylate leaving group, drastically lowering the activation energy required for the stereospecific anti-migration[2].

-

Quench the reaction by pouring it over crushed ice and extract with chloroform (3x 15 mL). Dry the organic layer over anhydrous

and concentrate under reduced pressure.

Step 3: Chromatographic Separation & Analytical Validation

-

Load the concentrated crude mixture onto a silica gel column.

-

Elute using a gradient of Hexane:Ethyl Acetate (8:2 to 1:1).

-

Validation Checkpoint (Isolation) : The 3-chloromethyl isomer typically elutes faster. The alpha-substitution disrupts the intermolecular hydrogen-bonding network of the amide less severely than the epsilon-substitution, altering its retention factor (

). -

Validation Checkpoint (2D NMR) : To unequivocally assign the regioisomers, perform Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.

-

3-chloromethyl azepan-2-one: Will display a distinct cross-peak between the -CH₂Cl protons and the carbonyl carbon (C2).

-

7-chloromethyl azepan-2-one: Will show cross-peaks to C7 and C6, but will lack any correlation to the carbonyl carbon due to the 5-bond distance.

-

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768, Caprolactam". PubChem,

- Industrial & Engineering Chemistry Research. "Transformation of Cyclic Ketones as Impurities in Cyclohexanone in the Caprolactam Production Process".

- Sigma-Aldrich. "3-(chloromethyl)azepan-2-one Product Page". Merck KGaA,

- Sciencemadness Discussion Board.

Sources

The Physicochemical Landscape of C7-Substituted Caprolactams: From Conformational Dynamics to Bioavailability

Executive Summary

The functionalization of the azepan-2-one (caprolactam) scaffold, particularly at the C7 position (the

This technical guide provides an in-depth analysis of the physical properties of C7-substituted caprolactam derivatives. It moves beyond basic characterization to explore how steric bulk at the C7 position locks ring conformation, thereby dictating solubility profiles, lipophilicity (LogP), and solid-state behavior.

Structural Dynamics & Conformational Analysis

The 7-Membered Ring Anomaly

The core physical property defining C7-substituted caprolactams is their conformational mobility. The azepan-2-one ring exists in a dynamic equilibrium between Chair (C) , Twist-Chair (TC) , Boat (B) , and Twist-Boat (TB) forms.

-

Unsubstituted Caprolactam: Exhibits a low barrier to pseudorotation, allowing the ring to "flex" significantly in solution.

-

C7-Substitution Effect: Introducing a substituent at C7 (adjacent to N1) creates a profound steric constraint. To minimize 1,2-allylic strain (between the C7-substituent and the N-substituent or lone pair) and transannular interactions, the ring often locks into a specific Twist-Chair conformation where the C7-substituent adopts a pseudo-equatorial orientation.

Mechanistic Insight: This "conformational locking" reduces the entropic penalty upon binding to a biological target (e.g., HDAC enzymes or proteases), effectively pre-organizing the molecule for bioactivity.

Diagram: Conformational Energy Landscape

The following diagram illustrates the stabilization pathway of C7-substituted derivatives compared to the unsubstituted scaffold.

Caption: The introduction of C7-substituents raises the energy barrier for pseudorotation, effectively locking the caprolactam into a bioactive Twist-Chair conformation.

Physicochemical Profiling: Solubility & Lipophilicity[1][2]

The transition from the highly water-soluble unsubstituted caprolactam to C7-derivatives results in drastic shifts in physicochemical parameters.

Comparative Data Table

The following table summarizes the shift in properties when the C7 position is functionalized with common medicinal chemistry moieties.

| Property | Unsubstituted Caprolactam | C7-Methyl Derivative | C7-Benzyl Derivative | C7-Phenyl Derivative |

| Molecular Weight | 113.16 g/mol | 127.19 g/mol | 203.28 g/mol | 189.25 g/mol |

| LogP (Oct/Water) | -0.19 (Hydrophilic) | ~0.35 | ~2.10 | ~1.85 |

| Water Solubility | >800 g/L (Very High) | High | Low (< 1 mg/mL) | Low (< 0.5 mg/mL) |

| H-Bond Donors | 1 (Amide NH) | 1 | 1 | 1 |

| Polar Surface Area | 29.1 Ų | 29.1 Ų | 29.1 Ų | 29.1 Ų |

| Melting Point | 69.2 °C | 60-65 °C | 110-115 °C | 125-130 °C |

Note: Values for derivatives are estimated based on group contribution methods and standard structure-property relationship (SPR) trends in lactam series.

Solubility Dynamics

-

Lattice Energy vs. Solvation: Unsubstituted caprolactam has high water solubility due to efficient H-bonding with water that overcomes its relatively low lattice energy.

-

The C7 Hydrophobic Effect: Substituents at C7 (especially aromatic ones like benzyl) disrupt the water structure around the polar lactam headgroup. While the amide bond remains polar, the "greasy" C7 tail drives the molecule into the lipophilic regime (Class II or IV in BCS classification), often necessitating the use of co-solvents (DMSO, PEG400) in assays.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls to validate the measurement of these physical properties.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility of C7-substituted caprolactams in PBS (pH 7.4).

-

Preparation: Weigh 5 mg of the C7-derivative into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4).

-

Equilibration (The Control Step):

-

Shake at 300 rpm for 24 hours at 25°C.

-

Validation: Visually inspect for undissolved solid. If the solution is clear, the compound is too soluble for this volume; repeat with more solid. Crucial: The presence of a solid pellet after centrifugation is the only proof of equilibrium.

-

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Analyze via HPLC-UV (210 nm or 254 nm).

-

Standard Curve: Prepare a 3-point calibration curve using DMSO stocks of the same compound to validate linearity (

).

-

Protocol B: Conformational Analysis via NMR

Objective: Confirm the "locked" conformation of the 7-membered ring.

-

Sample Prep: Dissolve 10 mg of derivative in

or -

Experiments: Run 1D

NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). -

Analysis (The Causality Check):

-

Focus on the

coupling constants of the C7 proton. -

Validation: In a locked "chair-like" conformation, the axial proton at C7 will show large anti-periplanar coupling (~10-12 Hz) to the adjacent axial C6 proton. If the ring is flipping rapidly, these couplings will average to ~4-6 Hz.

-

NOE Check: Look for strong NOE correlations between the C7 substituent and the N1 substituent (if present) or the C3 protons, indicating spatial proximity consistent with a specific twist form.

-

Diagram: Experimental Workflow

The following DOT diagram outlines the logical flow from synthesis to physical characterization.

Caption: Integrated workflow for characterizing C7-substituted caprolactams, prioritizing purity and conformational validation before property profiling.

Solid-State Characterization

The melting point and crystallinity of C7-substituted caprolactams are sensitive indicators of purity and isomeric composition.

-

Polymorphism: Due to the flexibility of the ring, these derivatives often crystallize in different polymorphs depending on the solvent used. A "locked" conformer generally leads to higher melting points and sharper diffraction patterns compared to flexible analogs which may form waxy amorphous solids.

-

H-Bonding Networks: In the solid state, caprolactams form dimers or chains via

hydrogen bonds. Bulky C7 substituents can sterically hinder this packing, lowering the melting point relative to the theoretical maximum for that molecular weight, unless the substituent itself adds

References

-

Gruber, T., et al. (2014).

-caprolactams by X-ray crystallography and NMR spectroscopy.[1] New Journal of Chemistry. -

PubChem. Caprolactam (Compound CID 7768) Physical Properties.[2][3] National Library of Medicine.

-

Jahn, M. K., et al. (2014).

-Caprolactone.[4] Chemistry – A European Journal. -

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Context for Solubility Protocols).

Sources

A Technical Guide to 7-(Chloromethyl)azepan-2-one: Properties, Synthesis, and Applications in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of 7-(Chloromethyl)azepan-2-one, a functionalized lactam with significant potential as a versatile building block in synthetic and medicinal chemistry. The azepane scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a reactive chloromethyl group at the C7 position offers a strategic advantage for constructing complex molecular architectures. This document outlines the core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, details methods for spectroscopic characterization, and explores the potential applications of this compound in drug discovery. Safety and handling procedures are also summarized to ensure its proper use in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a derivative of ε-caprolactam, the cyclic amide of caproic acid.[3][4] The nomenclature specifies a seven-membered azepane ring with a carbonyl group at position 2 and a chloromethyl substituent at position 7. The structural and chemical properties are fundamental for its application in further synthetic transformations.

A unique, unambiguous identifier, the CAS Registry Number, is assigned to a specific substance to allow for clear communication and link all available data and research about it.[5][6] While a specific CAS Registry Number for this compound was not identified in public databases at the time of this writing, its properties can be reliably calculated from its structure.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClNO | Calculated |

| Molecular Weight | 161.63 g/mol | Calculated[7][8][9] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1CCC(C(=O)N1)CCl | - |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | Based on similar compounds |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes. A logical and efficient method is the functionalization of the parent lactam, ε-caprolactam. The introduction of a chloromethyl group onto a carbon atom alpha to a carbonyl, such as the C7 position, can be achieved via an α-chloromethylation reaction.

This transformation leverages the reactivity of the enolate form of the lactam. The mechanism involves the deprotonation of the α-carbon (C7) by a strong base to form an enolate, which then acts as a nucleophile, attacking an electrophilic chloromethyl source.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis. The causality behind these experimental choices is to control the formation of the kinetic enolate and ensure efficient reaction with the electrophile while minimizing side reactions.

Materials:

-

Azepan-2-one (ε-caprolactam)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Chloromethyl chlorosulfate or a similar chloromethylating agent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with azepan-2-one (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere.

-

Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. LDA solution (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The low temperature is critical to favor the formation of the kinetic enolate and prevent side reactions.

-

Chloromethylation: Chloromethyl chlorosulfate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and then with brine. The aqueous layers are combined and back-extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization and Validation

Structural elucidation of the synthesized compound relies on standard spectroscopic techniques. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet or a closely coupled system in the range of 3.5-4.5 ppm. The proton on the C7 carbon, now a methine, would be a multiplet, coupled to the adjacent methylene protons and the chloromethyl protons. Protons on C6, adjacent to the amide nitrogen, would be deshielded and appear downfield compared to the other ring protons.

-

¹³C NMR: The carbon spectrum provides key information. The carbonyl carbon (C2) will have a characteristic shift around 170-180 ppm. The chloromethyl carbon (-CH₂Cl) is expected in the 40-50 ppm range. The C7 carbon will be shifted downfield due to the electron-withdrawing effect of the chlorine atom.[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| C2 (C=O) | - | ~175 | - |

| C3 | ~1.8 | ~30 | Multiplet |

| C4 | ~1.7 | ~23 | Multiplet |

| C5 | ~1.7 | ~29 | Multiplet |

| C6 | ~3.3 | ~42 | Multiplet |

| C7 | ~3.8 | ~60 | Multiplet |

| -CH₂Cl | ~3.6 | ~45 | Doublet |

| N-H | ~6.5 | - | Broad Singlet |

| Note: These are estimated values and may vary based on experimental conditions.[11][12] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion [M]⁺ and relevant fragments due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This will result in two peaks for every chlorine-containing fragment, separated by 2 m/z units, with a characteristic 3:1 intensity ratio.

Structural Diagram for NMR Assignment

Caption: Numbering scheme for this compound.

Applications in Drug Discovery and Development

The azepane scaffold is of significant interest to medicinal chemists due to its conformational flexibility and its presence in over 20 FDA-approved drugs.[1][13] This seven-membered ring system provides a three-dimensional framework that can be exploited to achieve potent and selective interactions with biological targets.[2]

This compound is a prime candidate for use as a key intermediate or building block in the synthesis of novel therapeutic agents. The chloromethyl group is a reactive electrophilic handle, susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments.

Potential Synthetic Applications:

-

Alkylation of Nucleophiles: It can react with amines, thiols, alcohols, and other nucleophiles to form more complex derivatives. This is a common strategy for linking the azepane core to other pharmacophores.

-

Formation of Covalent Inhibitors: The reactive chloromethyl group can act as a "warhead" to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.

-

Scaffold for Library Synthesis: Its reactivity makes it an ideal starting material for the parallel synthesis of a library of azepane derivatives for high-throughput screening.

Generalized Synthetic Utility

Caption: Reaction of this compound with nucleophiles.

Safety and Handling Protocols

As a chlorinated organic compound and a reactive alkylating agent, this compound should be handled with appropriate caution. While specific toxicity data is not available, general principles for handling chlorinated solvents and reactive intermediates should be strictly followed.[14][15][16]

Table 3: Summary of Safety Recommendations

| Category | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. Work in a certified chemical fume hood.[17] | To prevent skin/eye contact and inhalation of potentially harmful vapors. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. | To prevent degradation and hazardous reactions. |

| Handling | Avoid generating aerosols. Use non-sparking tools. Ground all equipment when transferring large quantities. | To minimize inhalation risk and prevent ignition from static discharge. |

| Spill Response | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. | To contain the material safely and prevent environmental release. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance. |

Conclusion

This compound is a compound of significant interest for researchers in organic synthesis and drug development. Its molecular structure combines the privileged azepane scaffold with a synthetically versatile chloromethyl handle. This guide has provided the core physicochemical data, a detailed synthetic protocol, and a framework for its characterization. The potential applications as a key building block for novel therapeutics are substantial, offering a clear pathway for the exploration of new chemical space. Adherence to strict safety protocols is mandatory for handling this reactive intermediate. The insights and procedures detailed herein should empower researchers to effectively synthesize, validate, and utilize this compound in their discovery programs.

References

-

Guggilapu, S. D., & Singh, R. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 459-482. [Link]

-

Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350. [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. [Table]. [Link]

-

Breitmaier, E., & Voelter, W. (2005). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. [Link]

-

Yang, Z., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1063-1073. [Link]

-

Al-Zoubi, R. M. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect, 9(19), e202400898. [Link]

-

Course Structure Topic on “Structure Determination of Organic Compounds using Spectroscopic Tech”. (n.d.). [Link]

-

Branco, A., & Velozo, E. S. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 78(3), 449-457. [Link]

-

LibreTexts. (n.d.). ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

CAS. (n.d.). CAS REGISTRY. [Link]

- Google Patents. (n.d.). CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]

-

Leal, A. S., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]

-

Ishii, Y., et al. (2003). Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. Green Chemistry, 5, 353-356. [Link]

-

National Center for Biotechnology Information. (n.d.). Azepan-2-one;cyclohexanamine. PubChem Compound Database. [Link]

-

ChemSynthesis. (n.d.). 7-(chloromethyl)-2,4-pteridinediamine. [Link]

-

National Center for Biotechnology Information. (n.d.). C7H7O. PubChem Compound Database. [Link]

- Google Patents. (n.d.).

-

Institute of Physics Publishing. (2023). RESEARCH PROGRESS OF CAPROLACTAM INTERMEDIATE HYDROXYLAMINE PRODUCTION METHODS. Journal of Physics: Conference Series, 2501(1), 012002. [Link]

- Google Patents. (n.d.). WO2009129662A1 - Process for preparation of 7-phenylacetamido-3-chloromethyl-3-cephem-4- carboxylic acid p-methoxybenzyl ester.

-

ResearchGate. (n.d.). New ε -Caprolactam synthesis steps. [Diagram]. [Link]

-

Stanford University. (n.d.). Searching With a Name: CAS Registry Numbers on STN. [Link]

-

Matrix Fine Chemicals. (n.d.). AZEPAN-2-ONE | CAS 105-60-2. [Link]

-

Valco Group. (n.d.). Manufacturing process of Caprolactam. [Link]

-

MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 536. [Link]

-

ECHA. (n.d.). Identity - ECHA CHEM. [Link]

-

J&K Scientific LLC. (n.d.). Blanc chloromethylation. [Link]

-

GraphPad. (n.d.). Molecular Weight Calculator. [Link]

-

U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. [Link]

-

National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem Compound Database. [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloromethylfluoranthene. PubChem Compound Database. [Link]

-

Semantic Scholar. (n.d.). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.[Link]

-

ResearchGate. (n.d.). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. [Link]

-

Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. [Link]

-

Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. [Link]

-

USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

-

Oltchim. (2017). SAFETY DATA SHEET - CHLORINE - Liquefied Gas. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. valcogroup-valves.com [valcogroup-valves.com]

- 4. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS REGISTRY | CAS [cas.org]

- 6. Searching With a Name: CAS Registry Numbers on STN: ACS CINF: Projects and hosted sites archive: Swain Library [web.stanford.edu]

- 7. Technical Support-MOLNOVA: Novel active small molecules custom organic synthesis vendor [molnova.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Molecular Weight Calculator [calculatorsoup.com]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. igntu.ac.in [igntu.ac.in]

- 12. scielo.br [scielo.br]

- 13. lifechemicals.com [lifechemicals.com]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 15. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 16. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 17. 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride | Occupational Safety and Health Administration [osha.gov]

Engineering the Seven-Membered Ring: A Technical Guide to Functionalized Azepane Scaffolds

[1]

Core Directive: The "Seven-Membered Gap" in Drug Discovery

While six-membered rings (piperidines, piperazines) dominate small molecule pharmacophores, the seven-membered azepane (hexamethyleneimine) remains an underutilized "privileged structure."

For the medicinal chemist, the azepane scaffold offers a unique geometric vector. Unlike the rigid chair of a piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the scaffold to scan binding pockets with a "induced fit" capability that rigid homologs cannot achieve, particularly in GPCRs and kinase ATP-binding sites.

This guide details the structural dynamics, synthetic architecture, and therapeutic application of functionalized azepanes, moving beyond simple generic substitution to stereocontrolled scaffold engineering.

Structural Dynamics & Conformational Analysis

The Conformational Energy Landscape

The primary challenge in azepane chemistry is entropic penalty. The ring possesses significant flexibility (

-

Twist-Chair (TC): Generally the global minimum.

-

Twist-Boat (TB): Higher energy, but often the bioactive conformation for enzyme inhibitors (e.g., glycosidase inhibitors).

Expert Insight: Placing bulky substituents (e.g., -Ph, -Bn) at the C4 or C5 positions often locks the ring into a specific conformation, reducing the entropic cost of binding. This is the "conformational bias" strategy used in the design of Balovaptan.

Visualization: Conformational Decision Matrix

The following diagram illustrates the decision logic for stabilizing azepane conformations based on substitution patterns.

Caption: Decision matrix for stabilizing azepane conformations via substitution strategies.

Synthetic Architectures: Building the Ring

Accessing functionalized azepanes requires overcoming the unfavorable kinetics of 7-membered ring formation (medium-sized ring strain).

Comparative Synthetic Strategies

| Strategy | Mechanism | Key Advantage | Limitation |

| Ring-Closing Metathesis (RCM) | Ru-catalyzed olefin metathesis (Grubbs) | High tolerance for functional groups; Ideal for chiral pools (amino acids/sugars). | Requires high dilution (<10 mM) to avoid dimerization; Ru removal. |

| Schmidt/Beckmann Expansion | Carbocation/Nitrene insertion into cyclohexanones | Scalable; Industrial standard (e.g., Caprolactam). | Limited regiocontrol on unsymmetrical ketones; Harsh conditions. |

| C-H Activation | Pd/Rh-catalyzed intramolecular amination | Atom economy; Access to fused systems. | Substrate specificity; High catalyst cost. |

| Oxidative Cleavage/Cyclization | Diol cleavage | Stereocontrol transfer from precursors.[1] | Multi-step linear sequence. |

Detailed Experimental Protocol: Chiral Azepane via RCM

Objective: Synthesis of a C4-functionalized chiral azepane scaffold (common precursor for Balanol analogs or peptidomimetics) using Ring-Closing Metathesis.

Causality: We utilize RCM here because it allows the stereochemistry to be established prior to cyclization (using chiral amino acid/allyl precursors), avoiding the difficult resolution of a 7-membered ring later.

Workflow Diagram

Caption: RCM-based workflow for chiral azepane synthesis.

Step-by-Step Methodology

-

Precursor Synthesis (N,N-diallyl species):

-

Reagents: L-Amino acid ester, Allyl bromide, K2CO3, DMF.

-

Procedure: To a solution of the amino acid ester (1.0 eq) in DMF, add K2CO3 (2.5 eq) and Allyl bromide (2.2 eq). Stir at 60°C for 12h.

-

Validation: Monitor via TLC (Hexane:EtOAc). Product should show disappearance of N-H stretch in IR.

-

-

Ring-Closing Metathesis (The Critical Step):

-

Reagents: Grubbs 2nd Generation Catalyst (5 mol%), Anhydrous DCM (Degassed).

-

Concentration Rule:Critical. The reaction must be performed at high dilution (0.005 M) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

Procedure: Dissolve the diallyl precursor in degassed DCM. Add catalyst in one portion under Argon. Reflux (40°C) for 24-48h.

-

Workup: Quench with DMSO or activated charcoal to sequester Ruthenium. Filter through a silica pad.

-

-

Hydrogenation & Purification:

-

Reagents: H2 (1 atm), 10% Pd/C, MeOH.

-

Procedure: Stir the unsaturated azepine intermediate under H2 balloon for 4h. Filter through Celite.

-

Validation: 1H NMR will show the disappearance of olefinic protons (

5.5-6.0 ppm) and the emergence of the C4/C5 methylene signals.

-

Therapeutic Case Study: Balovaptan (V1a Antagonist)[3]

Context: Balovaptan (RG7314) represents the pinnacle of azepane engineering. It targets the Vasopressin 1a (V1a) receptor for Autism Spectrum Disorder (ASD).[2]

The Challenge: Early hits (benzodiazepines) had poor metabolic stability and P-gp efflux issues. The Azepane Solution: Roche chemists employed a "scaffold hopping" strategy. By fusing the azepane ring with a triazole, they created a rigidified core that maintained the necessary vector for the binding pocket while reducing the number of hydrogen bond donors (HBD), thereby improving brain penetration.

SAR Optimization Loop

Caption: Optimization cycle leading to the discovery of Balovaptan.

Future Outlook: Azepanes in PROTACs

The azepane scaffold is currently being evaluated as a linker component in PROTACs (Proteolysis Targeting Chimeras). Its "Goldilocks" flexibility (between rigid piperazine and floppy alkyl chains) allows E3 ligases and target proteins to adopt productive ternary complexes that other linkers might sterically hinder.

References

-

Nortcliffe, A., & Moody, C. J. (2015).[3][4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[4] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Link

-

Carrel, A., et al. (2025).[5] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[5][6] Journal of Medicinal Chemistry, 68(9), 9176-9201.[5] Link

-

Schnell, C., et al. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder.[2] Journal of Medicinal Chemistry, 63(4), 1511–1525.[2] Link

-

Zha, G. F., et al. (2019).[3][7] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Link

-

BenchChem. (2025).[8] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link

Sources

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Chloromethyl Lactam Pharmacophore: Reactivity, Synthesis, and Covalent Targeting Strategies

[1]

Executive Summary

The chloromethyl group attached to a lactam ring represents a high-value, dual-electrophilic scaffold in medicinal chemistry. Its utility spans from being a critical intermediate in the synthesis of carbapenem antibiotics to serving as a covalent "warhead" in modern proteomic profiling and targeted inhibition.

This technical guide dissects the reactivity profiles of C-chloromethyl (side-chain) and N-chloromethyl (hemiaminal) lactams. It provides researchers with the mechanistic grounding to manipulate these sensitive moieties selectively—enabling side-chain functionalization without compromising the integrity of the strained lactam ring.

Part 1: Electronic & Steric Environment[1]

The Dual Electrophile Challenge

The chloromethyl lactam presents two competing electrophilic sites:

-

The Lactam Carbonyl (C=O): Susceptible to nucleophilic acyl substitution (ring opening). In

-lactams (4-membered), ring strain (~25 kcal/mol) significantly heightens this reactivity compared to -

The Chloromethyl Carbon (-CH₂Cl): Susceptible to S_N2 nucleophilic substitution.

Critical Insight: The success of chemical modification relies on Hard-Soft Acid-Base (HSAB) principles.

-

Hard Nucleophiles (OH⁻, alkoxides) tend to attack the hard carbonyl carbon, leading to ring opening (degradation).[1]

-

Soft Nucleophiles (RS⁻, I⁻, N₃⁻) prefer the soft saturated carbon of the chloromethyl group, facilitating side-chain functionalization.[1]

N-Chloromethyl vs. C-Chloromethyl: A Safety & Reactivity Distinction

Researchers must distinguish between the two isomers, as their handling and safety profiles differ radically.

| Feature | C-Chloromethyl (e.g., 4-chloromethyl-2-azetidinone) | N-Chloromethyl (e.g., N-chloromethyl-2-pyrrolidone) |

| Structure | Cl attached to ring carbon (C3, C4, etc.)[1] | Cl attached directly to Nitrogen |

| Class | Alkyl Halide (functionalized) | |

| Reactivity | Moderate. Requires activation or strong nucleophiles. | High/Explosive. Hydrolyzes to release formaldehyde. |

| Primary Use | Intermediate for antibiotics (Carbapenems); Covalent warhead. | Alkylating reagent; Prodrug solubilizer. |

| Stability | Stable at neutral pH/low temp. | Unstable; moisture sensitive. |

Safety Warning: N-chloromethyl lactams are potent alkylating agents and potential carcinogens. All protocols involving these species must be conducted in a fume hood with appropriate PPE.

Part 2: Mechanistic Architecture & Reactivity

The Competition: Ring Opening vs. Substitution

The following diagram illustrates the bifurcation of reactivity based on nucleophile choice and solvent conditions.

Figure 1: Divergent reactivity pathways.[1] Selective functionalization requires soft nucleophiles in aprotic solvents.[1]

S_N2 Kinetics in Lactam Rings

Substitution at the chloromethyl group in

-

Finkelstein Activation: Direct substitution with weak nucleophiles often fails. It is standard practice to first convert the -Cl to -I (using NaI in acetone/MEK) to create a better leaving group before reacting with the target nucleophile.

Part 3: Experimental Protocols

Synthesis of 4-Chloromethyl-2-Azetidinone (The Staudinger Reaction)

This is the industry-standard method for constructing the

Reagents:

-

Imine (formed from an aldehyde and amine, e.g., N-benzyl-prop-2-en-1-imine)

-

Chloroacetyl chloride

-

Triethylamine (Base)[1]

-

Dichloromethane (DCM), anhydrous[1]

Protocol:

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in DCM over MgSO₄. Stir 2h at RT. Filter and concentrate.

-

Cycloaddition: Dissolve the crude imine in anhydrous DCM under Argon. Cool to -78°C .

-

Addition: Add Triethylamine (1.5 eq). Then, add Chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

-

Why? The reaction is exothermic. Heat promotes polymerization of the ketene intermediate rather than cycloaddition.

-

-

Warming: Allow the mixture to warm slowly to RT overnight (12-16h).

-

Workup: Wash with dilute NaHCO₃ (cold), then Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Nucleophilic Substitution (Thiol Alkylation)

This protocol describes replacing the chloride with a thiol (e.g., Cysteine derivative) without opening the ring.[1]

Reagents:

-

4-chloromethyl-2-azetidinone

-

Thiol (R-SH)[1]

-

Base: Cs₂CO₃ (Cesium Carbonate) or DIPEA[1]

-

Solvent: DMF (Dimethylformamide)[1]

Protocol:

-

Preparation: Dissolve the lactam (1.0 eq) in dry DMF (0.1 M).

-

Activation (Optional but Recommended): Add NaI (0.1 eq) to catalyze the reaction via the transient iodide (Finkelstein condition).

-

Nucleophile Addition: Add the Thiol (1.1 eq) followed by Cs₂CO₃ (1.2 eq).

-

Note: Cs₂CO₃ is preferred over strong alkoxides to prevent ring opening.

-

-

Reaction: Stir at RT for 4-6 hours .

-

Monitor: Use TLC. If the spot remains, warm to 40°C, but do not exceed 60°C to avoid thermal degradation of the lactam.[1]

-

-

Quench: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.

Part 4: Applications in Drug Design

Covalent Warheads (Targeted Covalent Inhibitors - TCIs)

The chloromethyl ketone/lactam motif is experiencing a renaissance in TCI design. By placing a chloromethyl group on a lactam ring, researchers can target non-catalytic cysteine residues in proteins.[1]

-

Mechanism: The lactam ring acts as a recognition element (binding to the active site), positioning the chloromethyl group ("the warhead") adjacent to a target Cysteine.

-

Reaction: The Cysteine thiolate attacks the chloromethyl carbon, displacing chloride and forming an irreversible Thioether bond.

Stability Data & Storage

Quantitative stability is vital for library storage.

| Condition | Stability (Half-life, | Recommendation |

| Water (pH 7, 25°C) | 12 - 24 hours | Prepare fresh; do not store in aqueous media.[1] |

| DMSO (RT) | > 2 weeks | Suitable for screening libraries. |

| Solid State (-20°C) | > 1 year | Long-term storage. |

| Plasma (37°C) | < 4 hours | Rapid hydrolysis by esterases/chemical instability. |

References

-

Reaction of 4-(iodomethyl)azetidin-2-ones with tetracarbonylferrate(II). Source: Journal of Organic Chemistry.[2] Context: Establishes the reactivity of halomethyl-beta-lactams and the use of Finkelstein conditions (iodide exchange) to facilitate substitution. URL:[Link][1]

-

Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors. Source: Microbiology Spectrum (ASM). Context: Provides quantitative half-life data for beta-lactam rings in various media, essential for handling the core scaffold. URL:[Link][1]

-

Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics. Source: bioRxiv / Nature Communications (Related). Context: Validates the use of chloromethyl motifs as cysteine-reactive warheads in modern drug discovery.[3] URL:[Link][1]

-

Synthesis of trans- and cis-β-lactams related to penicillin. Nucleophilic substitution of a 3-chloro-β-lactam. Source: Journal of the Chemical Society, Chemical Communications.[1] Context: Foundational work on the stereochemistry and substitution patterns of halogenated lactams. URL:[Link][1][4]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Chemical Society Reviews (RSC). Context: comprehensive review of the strain-driven reactivity of the 4-membered nitrogen heterocycle.[5] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv [biorxiv.org]

- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Protocol for Cyclization of 6-Amino-7-Chloroheptanoic Acid

The following Application Note and Protocol details the cyclization of 6-amino-7-chloroheptanoic acid . This guide addresses the dual-pathway nature of this substrate, focusing on Lactamization (forming the 7-membered azepan-2-one scaffold) as the primary objective for drug development applications, while also detailing Aziridine Formation as a competitive or alternative pathway.

Executive Summary

6-Amino-7-chloroheptanoic acid is a bifunctional building block containing an amino group, a carboxylic acid, and a vicinal alkyl chloride. Its cyclization is a critical step in the synthesis of functionalized azepanes (7-membered lactams) and aziridine derivatives . The reaction outcome is strictly controlled by pH, solvent, and activation method.

-

Pathway A (Lactamization): Under acidic or activating conditions with high dilution, the amino group attacks the carbonyl carbon, yielding 6-(chloromethyl)azepan-2-one . This scaffold is a structural analog of

-caprolactam and a precursor for peptidomimetics. -

Pathway B (Aziridination): Under basic conditions, the amino group displaces the vicinal chloride via intramolecular nucleophilic substitution (

), yielding 5-(aziridin-2-yl)pentanoic acid .

This protocol prioritizes Pathway A (Lactamization) due to its relevance in generating stable drug scaffolds, while providing control measures to suppress Pathway B.

Mechanistic Pathways & Strategic Planning

The cyclization of 6-amino-7-chloroheptanoic acid is governed by the competition between ring closure onto the carbonyl (7-endo-trig) and ring closure onto the alkyl chloride (3-exo-tet).

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the conditions favoring each product.

Figure 1: Divergent cyclization pathways for 6-amino-7-chloroheptanoic acid. Path A yields the lactam (preferred for scaffold synthesis), while Path B yields the aziridine.

Experimental Protocol: Lactamization (Pathway A)

Target Product: 6-(chloromethyl)azepan-2-one Objective: Form the 7-membered lactam ring while preserving the chloromethyl handle for future functionalization.

Reagents & Equipment[1]

-

Substrate: 6-Amino-7-chloroheptanoic acid hydrochloride (purity >98%).

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), N-Hydroxysuccinimide (NHS).

-

Base: Diisopropylethylamine (DIPEA) (Use sparingly to avoid aziridine formation).

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) (Anhydrous).

-

Equipment: Syringe pump for slow addition (High Dilution technique).

Step-by-Step Methodology

Step 1: Pre-activation of Carboxylic Acid

-

Dissolve 6-amino-7-chloroheptanoic acid HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add NHS (1.2 eq) and EDC·HCl (1.2 eq) at 0°C under nitrogen atmosphere.

-

Stir for 1 hour at 0°C, then 2 hours at room temperature to form the NHS-ester intermediate.

-

Note: The amine remains protonated (HCl salt) to prevent premature reaction.

-

Step 2: High-Dilution Cyclization

-

Prepare a separate reaction vessel with a large volume of anhydrous DMF (target final concentration <0.005 M).

-

Add DIPEA (2.5 eq) to the large volume of DMF and heat to 40°C.

-

Using a syringe pump , slowly add the NHS-ester solution from Step 1 into the DIPEA/DMF solution over 4–6 hours.

-

Rationale: Slow addition ensures the concentration of free amine is extremely low, favoring intramolecular cyclization (Lactam) over intermolecular polymerization (Oligomers).

-

Step 3: Work-up and Purification

-

Concentrate the solvent under reduced pressure (rotary evaporator, <50°C).

-

Redissolve the residue in DCM and wash with 0.1 M HCl (to remove unreacted amine and DIPEA) and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Ethyl Acetate/Hexane gradient (typically 50:50 to 100:0).

-

Detection: TLC (stain with Ninhydrin or Iodine).

-

Critical Process Parameters (CPP)

| Parameter | Specification | Impact on Quality |

| Concentration | < 0.005 M (Final) | High concentration favors linear polymerization. |

| Addition Rate | < 1 mL/min | Fast addition increases local concentration, risking oligomers. |

| Temperature | 25°C – 40°C | Excessive heat (>60°C) may promote elimination of HCl (alkene formation). |

| pH Control | Mildly Basic (DIPEA) | Strong bases (NaOH) trigger Aziridine formation (Path B). |

Experimental Protocol: Aziridine Formation (Pathway B)

Target Product: 5-(aziridin-2-yl)pentanoic acid

Objective: Selective formation of the 3-membered aziridine ring via intramolecular

Methodology[1][2]

-

Dissolution: Dissolve 6-amino-7-chloroheptanoic acid (1.0 eq) in a mixture of THF/Water (1:1).

-

Basification: Add LiOH or NaOH (2.2 eq) dropwise at 0°C.

-

Reaction: Warm to 50°C and stir for 2–4 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of product (M-HCl).

-

-

Work-up:

-

Carefully neutralize to pH 7.5 with dilute acetic acid.

-

Lyophilize the aqueous phase to obtain the crude zwitterion.

-

Note: Aziridines are unstable in acidic media (ring opening). Store at -20°C.

-

Technical Validation & Troubleshooting

Analytical Confirmation

-

1H NMR (DMSO-d6):

-

Lactam: Look for the disappearance of the COOH proton and the shift of the

-proton (next to NH) and -

Aziridine: Distinctive high-field signals for aziridine ring protons (1.5–2.5 ppm).

-

-

Mass Spectrometry:

-

Lactam: [M+H]⁺ consistent with loss of H₂O (Mass = SM - 18).

-

Aziridine: [M+H]⁺ consistent with loss of HCl (Mass = SM - 36).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Polymerization (Insoluble gum) | Concentration too high during lactamization. | Decrease concentration to 0.001 M; Use slower addition rate. |

| Aziridine byproduct in Lactam synthesis | Base strength too high or excess base. | Switch from DIPEA to weaker base (NMM) or reduce equivalents. |

| Hydrolysis of Chloride | Presence of water; High temperature. | Ensure anhydrous solvents; Keep temp < 40°C. |

| No Reaction | Amine still protonated. | Ensure sufficient base (DIPEA) is present in the cyclization flask. |

Note on Isomers (Cilastatin Intermediate)

Researchers often confuse 6-amino-7-chloroheptanoic acid with its regioisomer, 2-amino-7-chloroheptanoic acid .

-

2-Amino-7-Chloroheptanoic Acid: A key intermediate in the synthesis of Cilastatin .[1] Its cyclization yields Azepane-2-carboxylic acid (Homopipecolic acid) or Pipecolic acid derivatives depending on the specific chain length and conditions [1].

-

Protocol Adjustment: If working with the 2-amino isomer, the cyclization forms a secondary amine (ring nitrogen), not a lactam. The conditions described in Section 4 (Base mediated) are more appropriate for this transformation.

References

-

Cilastatin Synthesis & Intermediates

-

Reference: "Efficient and Divergent Synthesis of Functionalized Cyclopropanes via Iodoform Reaction." ChemInform, 2005.[1] (Discusses 2-amino-7-chloroheptanoic acid as a key intermediate).

-

-

General Lactamization Protocols

- Reference: "Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.

-

Cyclization of Amino-Halides

-

Reference: "Recent developments in cyclization reactions of α-aminoalkyl radicals." Arkivoc, 2004.[3]

-

-

Aziridine Synthesis

- Reference: "Selective and facile cyclization of N-chloroacetyl

Sources

Application Note: Synthesis and Application of Functionalized Nylon-6 via Chloromethyl Monomers

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of functionalized nylon-6 using chloromethyl monomers. We present detailed protocols for both post-polymerization modification and copolymerization strategies to introduce reactive chloromethyl groups onto the nylon-6 backbone. These functionalized polymers serve as versatile platforms for subsequent chemical modifications, enabling the development of advanced materials for a range of applications, including drug delivery, antimicrobial surfaces, and specialized filtration media. This document outlines the underlying chemical principles, step-by-step experimental procedures, and essential characterization techniques to ensure reproducible and successful synthesis.

Introduction: Enhancing the Functionality of Nylon-6

Nylon-6 is a widely utilized engineering thermoplastic prized for its excellent mechanical properties, thermal stability, and chemical resistance. However, its inherent lack of reactive functional groups limits its use in advanced applications that require specific surface interactions or the covalent attachment of molecules. The introduction of functional groups onto the nylon-6 polymer chain can dramatically expand its utility.

Chloromethyl groups (-CH₂Cl) are particularly valuable functionalities due to their high reactivity towards a wide range of nucleophiles, such as amines, thiols, and carboxylates. This allows for straightforward post-polymerization modification, creating a versatile platform for tethering bioactive molecules, altering surface properties, or creating cross-linked networks. This guide details two primary methodologies for producing chloromethyl-functionalized nylon-6.

Synthetic Strategies

Strategy A: Post-Polymerization Chloromethylation

This approach involves the direct chemical modification of pre-existing nylon-6. A common and effective method is the Blanc chloromethylation reaction, which utilizes formaldehyde (or its equivalent, paraformaldehyde) and hydrogen chloride (often generated in situ from a reagent like chlorotrimethylsilane) under acidic conditions.[1]

Reaction Principle: The reaction proceeds via electrophilic substitution on the aromatic rings if present, or in the case of aliphatic polyamides like nylon-6, it can occur on the amide nitrogen. The acidic conditions protonate formaldehyde, making the carbonyl carbon highly electrophilic and susceptible to attack.[1]

Workflow for Post-Polymerization Chloromethylation:

Diagram 1: General workflow for the post-polymerization chloromethylation of nylon-6.

Strategy B: Copolymerization with a Chloromethyl Monomer

An alternative strategy involves the copolymerization of ε-caprolactam with a monomer that already contains a chloromethyl group. This method offers greater control over the degree and distribution of functionalization by adjusting the monomer feed ratio. A suitable comonomer could be a derivative of caprolactam or another vinyl monomer containing a chloromethyl group, such as 4-(chloromethyl)styrene.[2]